molecular formula C18H15NO5 B7784482 Propionic acid, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)-

Propionic acid, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)-

Cat. No.: B7784482
M. Wt: 325.3 g/mol
InChI Key: XNBNLIGGWMBCAA-UHFFFAOYSA-N
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Description

Propionic acid, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of propionic acids This compound is characterized by the presence of a 1,3-dioxo-1,3-dihydroisoindol-2-yl group and a 4-methoxyphenyl group attached to the propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the propionic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the 1,3-dioxo-1,3-dihydroisoindol-2-yl moiety, converting them to alcohols.

    Substitution: The aromatic ring in the 4-methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

Biologically, the compound may be investigated for its interactions with enzymes and proteins, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound might be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of propionic acid, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Propionic acid derivatives: Compounds with similar propionic acid backbones but different substituents.

    Isoindoline derivatives: Compounds containing the isoindoline moiety with various functional groups.

    Methoxyphenyl compounds: Compounds featuring the methoxyphenyl group attached to different backbones.

Uniqueness

The uniqueness of propionic acid, 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-24-12-8-6-11(7-9-12)15(10-16(20)21)19-17(22)13-4-2-3-5-14(13)18(19)23/h2-9,15H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBNLIGGWMBCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 3-amino-3-(4-methoxyphenyl)propionic acid (1.95 g, 10.0 mmol) and sodium carbonate (1.11 g, 10.5 mmol) in 200 mL of acetonitrile-water 1:1 is added N-carboethoxyphthalimide (2.26 g, 10.0 mmol). After 1 hour, the reaction slurry is filtered. The filtrate is concentrated to remove the acetonitrile and the pH adjusted to 1-2 with 4N hydrochloric acid and stirred over night. The resulting slurry is filtered and the solid washed with water. The solid is dried in vacuo (60° C., <1 mm) to afford 2.82 g (87%) of 3-phthalimido-3-(4-methoxyphenyl)propionic acid as a white powder: mp 160°-164° C.; 1H NMR (DMSO-d6, 250 MHz) δ 12.5 (br s, 1H), 7.95-7.80 (m, 4 H), 7.36 (d, 2 H, J=8.7), 6.92 (d, 2 H, J=8.4 Hz), 5.18-5.10 (m, 1 H), 3.70-3.15 (m, 2 H); 13C NMR (DMSO-d6) δ 171.7, 167.6, 158.6, 134.6, 131.0, 130.8, 128.3, 123.1, 113.9, 55.0, 49.6, 35.9. Anal. Calculated for C18H15NO5. Theoretical: C, 66.46; H, 4.63; N, 4.31. Found: C, 66.25; H, 4.65; N, 4.28.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two

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